

Commercial Availability and Technical Guide for 2-Fluoro-4-methylphenylacetonitrile

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	2-Fluoro-4-methylphenylacetonitrile
Cat. No.:	B1303438

[Get Quote](#)

An In-depth Technical Resource for Researchers, Scientists, and Drug Development Professionals

Introduction

2-Fluoro-4-methylphenylacetonitrile is a fluorinated aromatic nitrile that serves as a valuable building block in organic synthesis, particularly in the fields of medicinal chemistry and drug discovery. The presence of the fluorine atom and the methyl group on the phenyl ring, combined with the reactive nitrile functionality, makes it a versatile intermediate for the synthesis of a wide range of more complex molecules. Fluorine substitution is a common strategy in drug design to enhance metabolic stability, binding affinity, and pharmacokinetic properties of bioactive compounds. This technical guide provides a comprehensive overview of the commercial availability, synthesis, purification, and analytical characterization of **2-Fluoro-4-methylphenylacetonitrile**, as well as its potential applications in drug development.

Commercial Availability and Suppliers

2-Fluoro-4-methylphenylacetonitrile, identified by the CAS Number 80141-93-1, is readily available from a variety of commercial chemical suppliers.^{[1][2][3]} The purity levels offered are typically suitable for research and development purposes, with most suppliers providing the compound at $\geq 98\%$ purity. The table below summarizes information from several key suppliers.

Supplier	CAS Number	Purity	Available Quantities
Sigma-Aldrich	80141-93-1	98%	Gram quantities
ChemScene	80141-93-1	≥98%	Milligram to gram quantities
Oakwood Chemical	80141-93-1	98%	Gram quantities
Win-Win Chemical	80141-93-1	98%	Inquire for quantities
P&S Chemicals	80141-93-1	Inquire	Inquire for quantities

Note: Availability and quantities are subject to change. It is recommended to consult the suppliers' websites for the most current information.

Experimental Protocols

The following sections provide detailed methodologies for the synthesis, purification, and analytical characterization of **2-Fluoro-4-methylphenylacetonitrile**.

Synthesis: Cyanation of 2-Fluoro-4-methylbenzyl Bromide

A common and effective method for the synthesis of **2-Fluoro-4-methylphenylacetonitrile** is the nucleophilic substitution of 2-fluoro-4-methylbenzyl bromide with a cyanide salt. This reaction is a standard procedure for the preparation of benzyl cyanides.

Materials:

- 2-Fluoro-4-methylbenzyl bromide
- Sodium cyanide (NaCN) or Potassium cyanide (KCN)
- Ethanol (EtOH)
- Water

- Diethyl ether or other suitable extraction solvent
- Saturated sodium bicarbonate solution
- Saturated sodium chloride solution (brine)
- Anhydrous magnesium sulfate ($MgSO_4$) or sodium sulfate (Na_2SO_4)

Procedure:

- In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium cyanide (1.1 equivalents) in a mixture of ethanol and water (e.g., a 1:1 ratio by volume).
- Warm the solution gently to facilitate the dissolution of the cyanide salt.
- In a separate container, dissolve 2-fluoro-4-methylbenzyl bromide (1.0 equivalent) in ethanol.
- Slowly add the solution of 2-fluoro-4-methylbenzyl bromide to the cyanide solution with vigorous stirring.
- Heat the reaction mixture to reflux and maintain for a period of 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
- After the reaction is complete, cool the mixture to room temperature.
- Remove the ethanol under reduced pressure using a rotary evaporator.
- Add water to the residue and extract the aqueous layer with diethyl ether (3 x 50 mL).
- Combine the organic extracts and wash successively with saturated sodium bicarbonate solution and brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude **2-Fluoro-4-methylphenylacetonitrile**.

Purification

The crude product can be purified by either recrystallization or column chromatography.

Recrystallization:

- Select a suitable solvent or solvent system. Common choices for recrystallization of arylacetonitriles include mixtures of a polar solvent (like ethanol or isopropanol) and a non-polar solvent (like hexane or heptane).[4][5] The ideal solvent should dissolve the compound well at elevated temperatures but poorly at low temperatures.
- Dissolve the crude product in a minimal amount of the hot solvent.
- If colored impurities are present, a small amount of activated charcoal can be added, and the hot solution filtered.
- Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.
- Collect the purified crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent, and dry under vacuum.[4]

Column Chromatography:

- Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).
- Pack a chromatography column with the silica gel slurry.
- Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent) and load it onto the top of the silica gel column.
- Elute the column with a solvent system of appropriate polarity, such as a gradient of ethyl acetate in hexane. The polarity of the eluent can be optimized using TLC analysis.
- Collect fractions and monitor them by TLC to identify those containing the pure product.
- Combine the pure fractions and remove the solvent under reduced pressure to yield the purified **2-Fluoro-4-methylphenylacetonitrile**.

Analytical Characterization

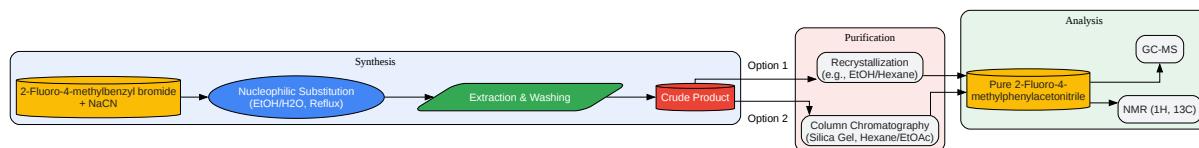
The identity and purity of the synthesized **2-Fluoro-4-methylphenylacetonitrile** can be confirmed using various analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

- **1H NMR:** The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the benzylic methylene protons, and the methyl protons. The aromatic protons will exhibit splitting patterns influenced by both the fluorine and methyl substituents.
- **13C NMR:** The carbon NMR spectrum will show distinct resonances for each carbon atom in the molecule. The carbon atoms attached to or near the fluorine atom will exhibit C-F coupling.

Gas Chromatography-Mass Spectrometry (GC-MS):

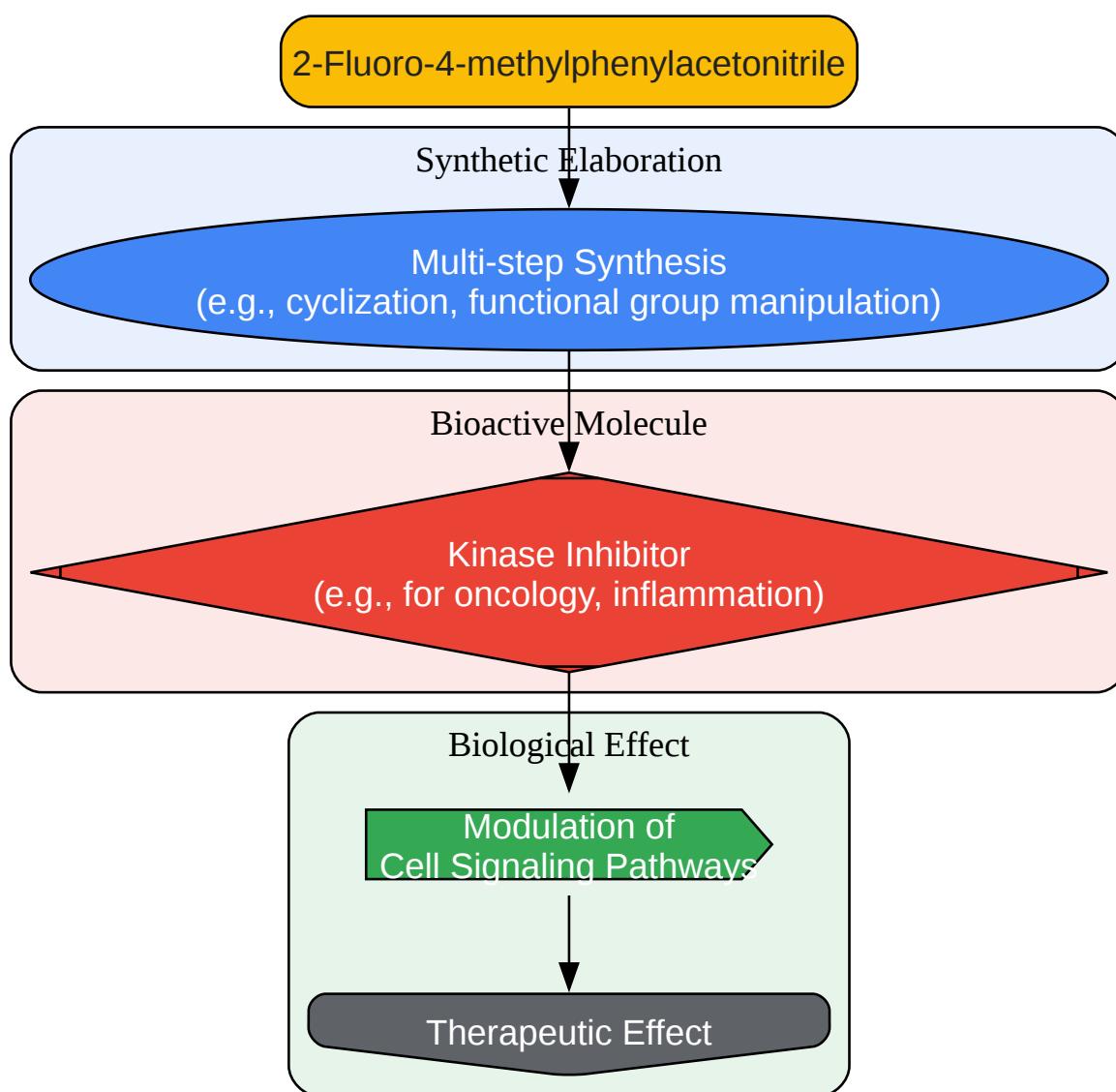
- Prepare a dilute solution of the sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).
- Inject the sample into the GC-MS instrument.
- The gas chromatogram will provide the retention time of the compound, and the mass spectrometer will yield its mass spectrum.
- The mass spectrum is expected to show the molecular ion peak (M^+) and characteristic fragmentation patterns.^[6] Common fragments for benzyl cyanides include the loss of the CN group and cleavage at the benzylic position.


Applications in Drug Development

Fluorinated organic compounds are of significant interest in medicinal chemistry due to the unique properties conferred by the fluorine atom.^[7] **2-Fluoro-4-methylphenylacetonitrile** is a valuable intermediate in the synthesis of more complex bioactive molecules, particularly in the development of kinase inhibitors.^{[8][9][10]} Protein kinases are a large family of enzymes that play crucial roles in cellular signaling pathways, and their dysregulation is implicated in numerous diseases, including cancer and inflammatory disorders.

While a specific, publicly disclosed drug synthesized directly from **2-Fluoro-4-methylphenylacetonitrile** is not readily identifiable in the literature, its structural motifs are present in various kinase inhibitors. The phenylacetonitrile core can be elaborated into a variety of heterocyclic systems that are known to interact with the ATP-binding site of kinases.

Visualizations


Experimental Workflow: Synthesis and Purification

[Click to download full resolution via product page](#)

Caption: Synthesis and purification workflow for **2-Fluoro-4-methylphenylacetonitrile**.

Logical Relationship: Role as a Pharmaceutical Intermediate

[Click to download full resolution via product page](#)

Caption: Role of **2-Fluoro-4-methylphenylacetonitrile** as a key intermediate.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chemscene.com [chemscene.com]
- 2. pschemicals.com [pschemicals.com]
- 3. 80141-93-1 2-(4-Fluoro-2-methylphenyl)acetonitrile 4-氟-2-甲基苯乙腈 -Win-Win Chemical [win-winchemical.com]
- 4. Reagents & Solvents [chem.rochester.edu]
- 5. reddit.com [reddit.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Biocatalytic synthesis of 2-fluoro-3-hydroxypropionic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Process for the preparation of kinase inhibitors and intermediates thereof - Patent US-9643927-B1 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. data.epo.org [data.epo.org]
- 10. Innovations and Patent Trends in the Development of USFDA Approved Protein Kinase Inhibitors in the Last Two Decades - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Commercial Availability and Technical Guide for 2-Fluoro-4-methylphenylacetonitrile]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1303438#commercial-availability-and-suppliers-of-2-fluoro-4-methylphenylacetonitrile>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com